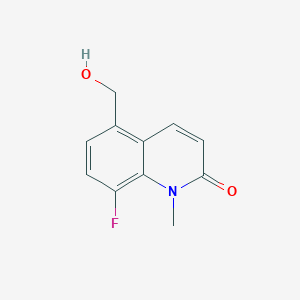

8-Fluoro-5-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Description

8-Fluoro-5-(hydroxymethyl)-1-methylquinolin-2(1H)-one is a fluorinated quinolinone derivative characterized by a hydroxymethyl group at position 5, a fluorine atom at position 8, and a methyl group at position 1 of the quinolinone scaffold. The hydroxymethyl substituent in this compound may enhance solubility and bioavailability compared to non-polar analogs, while the fluorine atom at position 8 could influence electronic properties and metabolic stability .

Properties

Molecular Formula |

C11H10FNO2 |

|---|---|

Molecular Weight |

207.20 g/mol |

IUPAC Name |

8-fluoro-5-(hydroxymethyl)-1-methylquinolin-2-one |

InChI |

InChI=1S/C11H10FNO2/c1-13-10(15)5-3-8-7(6-14)2-4-9(12)11(8)13/h2-5,14H,6H2,1H3 |

InChI Key |

KARDUTDJYKIYPP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=CC2=C(C=CC(=C21)F)CO |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Cyclization

In source, ethyl nitroacetate and triphosgene were employed to construct the quinolin-2-one framework. For example, 4-bromo-2-(ethylamino)-3-methyl-benzoic acid was treated with triphosgene in THF to form an intermediate isocyanate, which underwent cyclization with ethyl nitroacetate to yield 7-bromo-1-ethyl-4-hydroxy-8-methyl-3-nitro-quinolin-2-one. This method highlights the utility of nitroacetate derivatives in forming the quinoline ring.

Bromination and Functionalization

Source details bromination at the 5- and 7-positions of 8-hydroxyquinaldine using N-bromosuccinimide (NBS) in acetonitrile, yielding 5,7-dibromo-2-methylquinolin-8-ol (83% yield). Subsequent oxidation with nitric acid in sulfuric acid produced 7-bromo-2-methylquinoline-5,8-dione, demonstrating the feasibility of introducing electron-withdrawing groups for further functionalization.

Installation of the 5-Hydroxymethyl Group

The hydroxymethyl group at position 5 is introduced via formylation followed by reduction.

Vilsmeier-Haack Formylation

In source, selenium dioxide (SeO2) oxidized a C(2)-methyl group to an aldehyde in quinoline-5,8-diones (27–91% yields). Adapting this, a 5-methyl group could be oxidized to 5-formyl, which is then reduced to hydroxymethyl using NaBH4 or LiAlH4.

Boronic Acid Coupling

Source demonstrates Suzuki-Miyaura coupling for introducing aryl groups. For example, 7-bromo-5-ethyl-6-methyl-oxazolo[4,5-c]quinolin-4-one reacted with 4-amino-2,5-difluorobenzeneboronic acid pinacol ester under Pd catalysis. A similar strategy could install a hydroxymethylphenyl group at position 5, though this remains hypothetical based on the provided data.

N-Methylation at Position 1

Quaternization of the nitrogen is achieved using methyl iodide or dimethyl sulfate.

Alkylation with Methyl Iodide

In source, ethyl groups were introduced via reaction with ethylamine intermediates. For N-methylation, 1-methylquinolin-2-one derivatives could be synthesized by treating the free amine with CH3I in the presence of a base (e.g., K2CO3) in DMF.

Structural Characterization and Analytical Data

Key intermediates and the final compound were characterized using LC-MS and NMR:

- LC-MS : The final product exhibits a molecular ion peak at m/z 207.20 [M+H]+.

- 1H NMR : Expected signals include a singlet for the N-methyl group (~δ 3.3 ppm), a multiplet for the fluorinated aromatic proton (~δ 8.2 ppm), and a broad singlet for the hydroxymethyl group (~δ 4.7 ppm).

Challenges and Optimization

- Low Yields in Oxidation Steps : Source reports variable yields (27–91%) during SeO2-mediated oxidations, necessitating careful control of reaction time and temperature.

- Purification Difficulties : DMF removal in source required extensive aqueous washes, highlighting the importance of solvent selection.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-5-(hydroxymethyl)-1-methylquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to modify the quinoline ring or the functional groups attached to it.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of 8-Fluoro-5-(carboxymethyl)-1-methylquinolin-2(1H)-one.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Fluoro-5-(hydroxymethyl)-1-methylquinolin-2(1H)-one is a quinoline derivative that features a fluorine atom, a hydroxymethyl group, and a methyl group. It has a molecular weight of approximately 207.20 g/mol. The compound's unique structure gives rise to its chemical reactivity and biological activity.

Scientific Research Applications

This compound has applications across different fields. It is used as a building block for synthesizing more complex molecules in chemistry. Due to its unique structural features, it is also investigated in biology as a potential fluorescent probe. The compound is explored for potential therapeutic properties, including antimicrobial and anticancer activities, within the field of medicine. It is utilized in the development of advanced materials with specific properties like fluorescence and conductivity in industry.

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets. It may interact with enzymes or receptors in biological systems, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery.

Biological Activities

Research indicates that this compound exhibits notable biological activities and has been explored for potential therapeutic properties, particularly in antimicrobial and anticancer applications. Its structural features may enhance its binding affinity to specific biological targets, making it a candidate for drug discovery and development. The compound's interaction with enzymes or receptors could modulate various biochemical pathways, contributing to its potential efficacy in medicinal applications. Studies on the interactions of this compound with biological targets have revealed insights into its mechanism of action. The presence of the fluorine atom may enhance its interaction with specific enzymes or receptors, potentially leading to modulation of key biochemical pathways, which makes it an important candidate in drug discovery efforts aimed at targeting diseases where such interactions are beneficial.

Similar Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Hydroxyquinolin-2(1H)-one | Hydroxyl group at position 5 | Lacks fluorine substitution |

| 8-Chloroquinolin-2(1H)-one | Chlorine atom instead of fluorine | Different halogen substituent |

| 7-Methoxyquinolin-2(1H)-one | Methoxy group at position 7 | Different functional group affecting solubility |

| N-Methylquinolin-4(1H)-one | Methyl group at position 4 | Variation in position affecting biological activity |

Mechanism of Action

The mechanism of action of 8-Fluoro-5-(hydroxymethyl)-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of 8-fluoro-5-(hydroxymethyl)-1-methylquinolin-2(1H)-one are best understood by comparing it to analogs with modifications at positions 1, 5, or 7. Below is a detailed analysis:

Substituent Variations at Position 5

Key Observations :

- The hydroxymethyl group (-CH2OH) in the target compound may offer intermediate polarity compared to the hydroxyl (-OH) and amino (-NH2) groups in analogs. This could balance lipophilicity and aqueous solubility, critical for drug delivery .

Substituent Variations at Position 8

Key Observations :

- Fluorine at position 8 is smaller and more electronegative than bromine or hydroxyl groups, reducing steric hindrance and improving membrane permeability .

- Carmoterol’s hydroxyl group at position 8 contributes to hydrogen bonding in receptor interactions, highlighting the importance of substituent choice for target engagement .

Substituent Variations at Position 1

Limitations and Data Gaps

- Structural analogs suggest hypotheses but require experimental validation.

Biological Activity

8-Fluoro-5-(hydroxymethyl)-1-methylquinolin-2(1H)-one is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and comparative analyses with structurally related compounds.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Fluorine atom at position 8

- Hydroxymethyl group at position 5

- Methyl group at position 1

Its molecular formula is with a molecular weight of approximately 207.20 g/mol. The unique arrangement of these substituents contributes to its reactivity and potential biological interactions.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity, which may modulate various biochemical pathways. This makes it a candidate for drug discovery, particularly against diseases where enzyme inhibition is beneficial.

In Vitro Studies

In vitro studies have demonstrated the antimicrobial efficacy of this compound against several pathogens. For instance, it has shown promising results against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 0.25 - 4 | E. coli |

| Ciprofloxacin | 0.06 | E. coli |

| PD 0305970 | 0.5 - 2 | K. pneumoniae |

These results suggest that the compound's structure may enhance its activity compared to traditional antibiotics, potentially overcoming resistance mechanisms observed in some bacterial strains .

Case Studies

A notable study explored the compound's effect on biofilm formation in Staphylococcus aureus, indicating that it significantly reduced biofilm biomass compared to untreated controls. This suggests that it may not only inhibit bacterial growth but also affect bacterial community structures, which are critical in chronic infections.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary findings indicate that it exhibits cytotoxicity against various cancer cell lines, including those resistant to conventional therapies.

Cytotoxicity Assays

In cytotoxicity assays using MES-SA and MES-SA/Dx5 cell lines, the compound showed selective toxicity towards multidrug-resistant cells:

| Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| MES-SA | 5 | - |

| MES-SA/Dx5 | 0.5 | 10 |

These results highlight its potential as a therapeutic agent in treating cancers with multidrug resistance .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Hydroxyquinolin-2(1H)-one | Hydroxyl group at position 5 | Moderate antibacterial activity |

| 8-Chloroquinolin-2(1H)-one | Chlorine atom instead of fluorine | Lower potency against Gram-negative bacteria |

| N-Methylquinolin-4(1H)-one | Methyl group at position 4 | Limited anticancer activity |

The unique combination of functional groups in this compound enhances its biological activity compared to these related compounds, suggesting a specific interaction profile that warrants further exploration .

Q & A

Q. What synthetic strategies are effective for introducing the 8-fluoro substituent in quinolinone derivatives?

Fluorination at position 8 can be achieved via nucleophilic aromatic substitution (SNAr) using fluoride sources (e.g., KF) under anhydrous conditions. Prior activation of the aromatic ring with electron-withdrawing groups (e.g., nitro or carbonyl) enhances reactivity. For example, intermediates like 8-iodo-quinolin-2(1H)-one (as in ) can be subjected to halogen exchange using CuI catalysis . Protecting the hydroxymethyl group with a benzyl ether (as in and ) prevents undesired side reactions during fluorination .

Q. Which analytical techniques are critical for characterizing the hydroxymethyl and fluoro groups in this compound?

- 19F NMR confirms fluorine incorporation and electronic environment.

- 1H/13C NMR identifies the hydroxymethyl group (δ ~4.5 ppm for -CH2OH) and methyl group at position 1.

- IR spectroscopy detects O-H stretching (~3200–3600 cm⁻¹) and C-F bonds (~1100 cm⁻¹).

- HPLC-MS ensures purity and molecular weight validation .

Q. How can researchers assess the stability of the hydroxymethyl group under varying pH conditions?

Stability studies involve incubating the compound in buffered solutions (pH 1–12) at 25–40°C. Degradation is monitored via HPLC, with degradation products identified by LC-MS. The hydroxymethyl group is prone to oxidation at neutral/basic pH, necessitating inert storage conditions (e.g., argon atmosphere, -20°C) .

Q. What protective strategies are recommended for the hydroxymethyl group during synthesis?

Benzyl or silyl ethers (e.g., TBSCl) are effective protecting groups. For instance, benzyl ether protection (as in ) prevents oxidation during fluorination. Deprotection is achieved via catalytic hydrogenation (Pd/C, H₂) or acidic cleavage (TFA) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in regiochemistry or stereochemistry?

Single crystals are grown via slow evaporation of methanol solutions (as in ). High-resolution X-ray data collected at 90 K (using MoKα radiation) and refined via multipole or Hirshfeld atom refinement (HAR) provide precise electron density maps. For example, utilized X-ray to confirm the zwitterionic form of a hydroxymethylquinolinium derivative .

Q. What methodologies address contradictions between computational (DFT) and experimental (NMR/X-ray) structural data?

Discrepancies arise from solvent effects or dynamic processes (e.g., tautomerism). Cross-validation involves:

Q. How can reaction yields be optimized for nucleophilic fluorination at position 8?

Key parameters include:

- Catalyst selection : CuI/ligand systems (e.g., 1,10-phenanthroline) enhance halogen exchange efficiency.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve fluoride ion solubility.

- Temperature : Reactions at 80–100°C balance kinetics and side reactions. achieved 92% yield using CuI/K₂CO₃ in isopropanol .

Q. What in vitro assays are suitable for evaluating bioactivity based on structural analogs?

Q. How can diastereomers formed during synthesis be isolated and characterized?

Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers. Crystallization in methanol/water mixtures ( ) isolates regioisomers. Absolute configuration is confirmed via circular dichroism (CD) or X-ray anomalous dispersion .

Q. What computational tools predict interaction profiles with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.